3-Methoxypyrrolidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxypyrrolidine-1-sulfonamide is an organosulfur compound with the molecular formula C5H12N2O3S It is characterized by the presence of a methoxy group attached to a pyrrolidine ring, which is further bonded to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyrrolidine-1-sulfonamide typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired sulfonamide product. The methoxy group can be introduced via methylation of the corresponding hydroxyl derivative using methyl iodide and a base like potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxypyrrolidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxypyrrolidine-1-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its sulfonamide moiety.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxypyrrolidine-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Pyrrolidine-1-sulfonamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Methoxypyrrolidine: Lacks the sulfonamide group, affecting its biological activity and applications.
Sulfonamide derivatives: Various sulfonamide compounds with different substituents on the nitrogen atom.
Uniqueness: 3-Methoxypyrrolidine-1-sulfonamide is unique due to the presence of both the methoxy and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C5H12N2O3S |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
3-methoxypyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C5H12N2O3S/c1-10-5-2-3-7(4-5)11(6,8)9/h5H,2-4H2,1H3,(H2,6,8,9) |
InChI Key |
PHJVJJMVXWCASY-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.